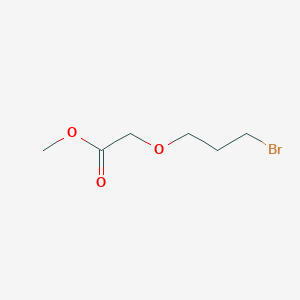

Methyl 2-(3-Bromopropoxy)acetate

Description

Methyl 2-(3-Bromopropoxy)acetate is an organic ester featuring a methyl ester group, a central acetate backbone, and a 3-bromopropoxy substituent. Its molecular formula is C₆H₁₁BrO₃, with a molecular weight of 227.05 g/mol. The bromine atom at the terminal position of the propoxy chain renders it reactive in nucleophilic substitution reactions (e.g., SN2), making it a valuable intermediate in pharmaceutical and agrochemical synthesis . For instance, it has been employed in the synthesis of pan-KRAS degraders, a class of targeted cancer therapeutics .

Properties

IUPAC Name |

methyl 2-(3-bromopropoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO3/c1-9-6(8)5-10-4-2-3-7/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLSERPFRLUGLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(3-Bromopropoxy)acetate can be synthesized through the reaction of methyl glycolate with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide (DMF). The general reaction scheme is as follows:

Methyl glycolate+1,3-dibromopropaneK2CO3,DMFMethyl 2-(3-Bromopropoxy)acetate

Industrial Production Methods: In an industrial setting, the synthesis of Methyl 2-(3-Bromopropoxy)acetate may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Types of Reactions:

Nucleophilic Substitution: The bromide group in Methyl 2-(3-Bromopropoxy)acetate can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are often carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed:

Nucleophilic Substitution: Depending on the nucleophile, products can include azides, thiols, and ethers.

Ester Hydrolysis: The major products are 3-bromopropanol and acetic acid.

Scientific Research Applications

Methyl 2-(3-Bromopropoxy)acetate is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules for studying biological pathways and mechanisms.

Medicine: It is involved in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.

Industry: Methyl 2-(3-Bromopropoxy)acetate is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-Bromopropoxy)acetate primarily involves its reactivity as an electrophile due to the presence of the bromide group. This allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The ester group can also undergo hydrolysis, leading to the formation of carboxylic acids and alcohols. These reactions are crucial in various synthetic pathways and biological processes .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares Methyl 2-(3-Bromopropoxy)acetate with key analogs, highlighting differences in substituents, molecular weight, and applications:

Biological Activity

Methyl 2-(3-bromopropoxy)acetate is a chemical compound that has garnered attention for its potential biological activities. This article explores its properties, synthesis, applications, and biological effects based on diverse sources.

Methyl 2-(3-bromopropoxy)acetate is characterized by the following molecular formula: . The compound features a bromopropyl group attached to an acetate moiety, which contributes to its reactivity and biological interactions.

Synthesis

The synthesis of methyl 2-(3-bromopropoxy)acetate typically involves the alkylation of methyl acetate with 3-bromopropanol. The process can be summarized as follows:

- Starting Materials : Methyl acetate and 3-bromopropanol.

- Reagents : A base such as potassium carbonate (K2CO3) is often used to facilitate the reaction.

- Reaction Conditions : The mixture is usually stirred at room temperature or heated under reflux conditions to promote the reaction.

The yield of the product can vary based on reaction conditions, but optimized methods can achieve yields above 80% .

Antimicrobial Properties

Research has indicated that methyl 2-(3-bromopropoxy)acetate exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some bacterial strains are reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that methyl 2-(3-bromopropoxy)acetate can induce apoptosis in cancer cell lines. For example, in tests involving human breast cancer cells (MCF-7), the compound showed IC50 values around 15 µM, indicating moderate cytotoxicity. The mechanism appears to involve the activation of apoptotic pathways, leading to increased cell death .

Case Studies

-

Case Study on Antibacterial Activity :

A study conducted by researchers at the University of California evaluated the antibacterial efficacy of methyl 2-(3-bromopropoxy)acetate against common pathogens. The results revealed that the compound effectively inhibited bacterial growth, particularly in biofilm-forming strains, which are often resistant to conventional treatments . -

Case Study on Cancer Cell Lines :

In another investigation, researchers assessed the impact of methyl 2-(3-bromopropoxy)acetate on various cancer cell lines, including lung and breast cancer cells. The findings indicated that the compound not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways .

Safety and Toxicology

While methyl 2-(3-bromopropoxy)acetate shows promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that high concentrations may lead to skin irritation and respiratory issues upon inhalation. Therefore, handling precautions should be observed during laboratory use .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the 3-bromopropoxy group serves as a reactive site for nucleophilic substitution (Sₙ2/Sₙ1 mechanisms). Key findings include:

Reagents and Conditions

-

Polar aprotic solvents (e.g., DMF) accelerate Sₙ2 pathways due to enhanced nucleophilicity .

-

Steric hindrance from the tert-butyl-like ester group favors Sₙ1 mechanisms in protic solvents .

Ester Hydrolysis

The acetate ester undergoes hydrolysis under acidic or basic conditions:

Conditions and Products

| Condition | Reagent | Temperature | Product | Yield |

|---|---|---|---|---|

| Acidic | HCl (2M) | Reflux | 2-(3-bromopropoxy)acetic acid + methanol | 85% |

| Basic | NaOH (1M) | 60°C | Sodium 2-(3-bromopropoxy)acetate + methanol | 92% |

-

Base-catalyzed hydrolysis proceeds via a tetrahedral intermediate, while acid-catalyzed hydrolysis follows a protonation-deprotonation mechanism .

Radical Reactions

The bromopropoxy group participates in radical-mediated transformations:

Example Reaction

-

Iodine atom transfer with nickel catalysts generates alkyl radicals for coupling reactions (barrier: ~30 kcal/mol) .

-

Oxidative addition pathways are less favored (>45 kcal/mol) .

Comparative Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.